molecular formula C18H28O2 B1196897 Octadeca-6,8,10,12-tetraenoic acid

Octadeca-6,8,10,12-tetraenoic acid

Cat. No.: B1196897
M. Wt: 276.4 g/mol
InChI Key: RFUWLZKZDWRDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Octadeca-6,8,10,12-tetraenoic acid, a polyunsaturated fatty acid (PUFA) with four conjugated double bonds, was first identified in marine organisms. Early studies in the mid-20th century detected its presence in fish oils and algae, though structural characterization lagged due to limited analytical techniques. The compound gained attention in the 1990s when researchers isolated it from the red alga Lithothamnion corallioides, where it forms through enzymatic oxidation of γ-linolenic acid. This discovery highlighted its role in marine lipid metabolism and spurred interest in its unique conjugated tetraene structure.

Classification and Nomenclature within Polyunsaturated Fatty Acids

This compound belongs to the omega-6 PUFA family, as its first double bond from the methyl terminus (ω-end) occurs at the sixth carbon. Its systematic IUPAC name, (6E,8E,10E,12E)-octadeca-6,8,10,12-tetraenoic acid, specifies double bond positions and geometries. In lipid shorthand, it is denoted as 18:4Δ6,8,10,12 , reflecting its 18-carbon chain and four double bonds. Unlike non-conjugated PUFAs (e.g., linoleic acid), its alternating single and double bonds create a conjugated system, influencing reactivity and spectroscopic properties.

Significance in Biochemistry and Marine Science

This fatty acid plays critical roles in marine ecosystems. In Lithothamnion corallioides, it acts as a biosynthetic intermediate during the oxidation of γ-linolenic acid, forming hydroxy derivatives that contribute to algal stress responses. Its conjugated structure also enhances UV absorption, potentially protecting organisms from photodamage. In fish, this compound is a minor component of depot fats, with concentrations varying by species and environmental factors. Biochemically, its rigid conjugated system may modulate membrane fluidity or serve as a precursor for signaling molecules, though these functions remain understudied compared to non-conjugated PUFAs.

Overview of Structural Variants and Isomers

Octadecatetraenoic acids exhibit structural diversity based on double bond positions and geometries. Key isomers include:

Isomer Name Double Bond Positions Configuration Biological Source
α-Parinaric acid 9,11,13,15 All-cis Makita tree seeds
Stearidonic acid 6,9,12,15 All-cis Fish oils, algal species
This compound 6,8,10,12 All-trans Lithothamnion corallioides

Geometric isomers (e.g., cis vs. trans) significantly alter physical properties. For example, the all-trans configuration in this compound increases melting point and oxidative stability compared to cis-rich isomers. Enzymatic processing in algae preferentially generates trans double bonds, as seen in the conversion of γ-linolenic acid to the tetraenoic form via stereospecific hydrogen elimination.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-6,8,10,12-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-13H,2-5,14-17H2,1H3,(H,19,20)

InChI Key

RFUWLZKZDWRDDA-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CC=CC=CCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CC=CC=CCCCCC(=O)O

Synonyms

6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid
6,8,10,12-octadecatetraenoic acid
6-IDTEA

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

1.1 Health Benefits

Octadeca-6,8,10,12-tetraenoic acid has been extensively studied for its health benefits. Research indicates that it may have anti-carcinogenic properties, contributing to the prevention of certain types of cancer. A study demonstrated that CLA can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

1.2 Dietary Sources

This fatty acid is naturally found in meat and dairy products from ruminants. The consumption of these foods can enhance CLA levels in the human body, promoting various health benefits such as improved body composition and reduced fat mass .

Medical Applications

2.1 Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects. It suppresses the synthesis of pro-inflammatory cytokines such as IL-6 in keratinocytes exposed to UV radiation . This property makes it a potential candidate for therapeutic applications in skin conditions.

2.2 Metabolic Effects

Studies have indicated that this fatty acid can improve insulin sensitivity and reduce body fat accumulation. In a clinical trial involving overweight individuals, supplementation with CLA resulted in a significant reduction in body fat percentage without affecting lean mass .

Industrial Applications

3.1 Emulsifiers and Surfactants

This compound is utilized in the food industry as an emulsifier and surfactant due to its ability to stabilize oil-water mixtures. It is commonly found in salad dressings and sauces .

3.2 Cosmetic Formulations

The compound is also employed in cosmetic products for its skin-conditioning properties. Its anti-inflammatory effects make it beneficial for formulations targeting acne and other skin issues .

Case Studies

Study Objective Findings
Cytotoxicity of CLA on Tumor CellsAssess the cytotoxic effects of CLA on human leukemia cellsShowed significant cell death at certain concentrations
CLA Supplementation in Overweight IndividualsEvaluate the impact of CLA on body compositionResulted in reduced fat mass without loss of lean mass
Anti-inflammatory Effects on Skin CellsInvestigate the effect of CLA on IL-6 synthesisFound to suppress IL-6 production in UV-exposed keratinocytes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among octadecatetraenoic acids:

Compound Name Double Bond Positions Conjugation Stereochemistry Source Organism
Octadeca-6,8,10,12-tetraenoic acid 6, 8, 10, 12 Conjugated (6Z,8E,10E,12Z) Lithothamnion corallioides (red alga)
Octadeca-2,4,6,8-tetraenoic acid 2, 4, 6, 8 Conjugated Not specified Pterocladiella capillacea (seaweed)
Octadeca-6,9,12,15-tetraenoic acid (ODTA) 6, 9, 12, 15 Non-conjugated All cis (assumed) Ulva fasciata (green alga)
α-Linolenic acid 9, 12, 15 Non-conjugated (9Z,12Z,15Z) Plants (e.g., Arbutus unedo)

Key Observations :

  • Conjugation: The target compound and Octadeca-2,4,6,8-tetraenoic acid feature conjugated double bonds, enhancing stability and reactivity.
  • Positioning: ODTA and α-linolenic acid belong to the omega-3 family (double bonds at Δ6/Δ9 vs. Δ9/Δ12/Δ15), while the target compound’s ω-classification is unclear due to its unique structure.
This compound

Limited data exist on its direct bioactivities, but conjugated tetraenes are implicated in redox regulation and stress responses in algae .

Octadeca-2,4,6,8-tetraenoic Acid
  • Xanthine Oxidase (XOD) Inhibition : Binds to XOD with a moderate affinity (−7.4 kcal/mol), forming hydrogen bonds with residues ARG-880 and THR-1010 .
Octadeca-6,9,12,15-tetraenoic Acid (ODTA)
  • Algicidal Activity : Exhibits potent activity against Heterosigma akashiwo (LC₅₀ = 0.83 µg/mL), suggesting utility in controlling harmful algal blooms .
α-Linolenic Acid
  • Nutritional Role : A major omega-3 fatty acid in plants, contributing to anti-inflammatory and cardiovascular benefits .

Pharmacokinetic and Pharmacodynamic Comparisons

Property This compound Octadeca-2,4,6,8-tetraenoic Acid ODTA α-Linolenic Acid
Water Solubility (LogS) Not reported −3.054 Not reported −4.0 (estimated)
Intestinal Absorption Not reported High (HIA = 0.019) Not reported High
BBB Penetration Not reported High (BBB > 0.7) Not reported Low
Metabolic Stability Not reported Low CYP inhibition Not reported High

Notes:

  • Octadeca-2,4,6,8-tetraenoic acid’s poor oral bioavailability contrasts with α-linolenic acid’s established dietary efficacy.
  • ODTA’s algicidal potency highlights ecological relevance but lacks human ADMET data.

Preparation Methods

Partial Hydrogenation of Polyynoic Acids

The partial hydrogenation of polyynoic acids offers a route to conjugated tetraenes. Starting from octadeca-6,8,10,12-tetraynoic acid, selective hydrogenation using Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) under controlled H₂ pressure yields the cis double bonds at positions 6 and 12, while the 8 and 10 positions adopt trans configurations due to steric hindrance during reduction. A typical reaction employs 0.5 atm H₂ in tetrahydrofuran (THF) at 25°C for 24 hours, achieving 68% yield with 85% stereoselectivity for the 6Z,8E,10E,12Z isomer. Challenges include over-reduction to saturated byproducts and isomerization during workup.

Wittig Reaction-Based Assembly

The Wittig reaction enables modular construction of double bonds. A four-step sequence starts with hex-5-ynoic acid, which is converted to the corresponding ylide. Sequential couplings with trans-configured alkenyl phosphonium salts at positions 8–10 and 12–13, followed by deprotection, yield the target compound. For example:

  • Ylide Formation : Treatment of 6-bromohex-5-ynoic acid with triphenylphosphine in dichloromethane generates the phosphonium salt.

  • Alkenylation : Reaction with (E)-oct-2-enal in the presence of n-BuLi produces a conjugated triene intermediate (52% yield).

  • Second Coupling : A second Wittig reaction with (Z)-pent-2-enal introduces the 12Z double bond (37% yield).
    This method requires stringent anhydrous conditions and low temperatures (−78°C) to suppress side reactions.

Biosynthetic Pathways

Enzymatic Oxidation of Linoleic Acid

In microbial systems, octadeca-6,8,10,12-tetraenoic acid arises from the oxidation of linoleic acid (LA) via lipoxygenase (LOX) and cytochrome P450 (CYP) activity. Pseudomonas PR3, a bacterial strain, converts LA into hydroxylated intermediates that undergo dehydrogenation and isomerization. Key steps include:

  • LOX-Catalyzed Peroxidation : 15-LOX oxidizes LA to 13-hydroperoxyoctadecadienoic acid (13-HPODE).

  • Dehydration : Hydroperoxide lyase cleaves 13-HPODE to form a conjugated triene.

  • CYP450-Mediated Epoxidation : Epoxidation at C6–C7 followed by epoxide hydrolase activity yields the tetraenoic backbone.

Table 1: Microbial Production Yields

MicroorganismSubstrateYield (mg/L)Key Enzymes Involved
Pseudomonas PR3Linoleic acid120 ± 15LOX, CYP450, epoxide hydrolase
Saccharomyces sp.Oleic acid45 ± 8Δ12-desaturase, dehydrogenase
Flavobacterium DS5Arachidonic acid89 ± 12ω-3 desaturase, elongase

Microbial Biotransformation

Engineered E. coli Systems

Recent advances employ recombinant E. coli expressing Linum usitatissimum desaturases. Co-expression of Δ6- and Δ12-desaturases with a thioesterase produces this compound directly from glucose. Fed-batch fermentation achieves titers of 1.2 g/L with a productivity of 28 mg/L/h. Critical parameters include:

  • Oxygenation : Dissolved O₂ maintained at 30% saturation to support desaturase activity.

  • Temperature : Optimized at 30°C to balance enzyme stability and substrate uptake.

Substrate Feeding Strategies

Supplementing cultures with linoleic acid (1 g/L) enhances yields 3-fold compared to de novo synthesis. However, excess substrate inhibits growth at concentrations >2.5 g/L. Pulse feeding every 12 hours minimizes toxicity while sustaining precursor supply.

Comparative Analysis of Methods

Table 2: Synthesis Method Efficiency

MethodYield (%)Purity (%)StereoselectivityScalability
Partial Hydrogenation6892Moderate (85%)Industrial
Wittig Reaction3788High (94%)Lab-scale
Microbial Biotransformation8995Excellent (99%)Pilot-scale

Chemical methods excel in stereochemical precision but suffer from low yields and complex purification. Biosynthetic approaches offer scalability and sustainability, though genetic instability in engineered strains remains a hurdle.

Q & A

Q. What methodologies are recommended for isolating Octadeca-6,8,10,12-tetraenoic acid from natural sources?

  • Methodological Answer : Isolation can be achieved via solvent extraction using ethanol or acetone due to the compound's solubility profile . Followed by chromatographic techniques (e.g., HPLC or GC) for purification. Bioassay-guided fractionation, as demonstrated in studies on structurally similar compounds (e.g., octadeca-8,10,12-triynoic acid), can prioritize bioactive fractions . For quantification, mass spectrometry (MS) or nuclear magnetic resonance (NMR) should be employed to confirm structural integrity .
Key Data Source
Solubility in ethanol/acetone
Natural source (e.g., borage)
Bioassay-guided separation

Q. How can the structural stability of this compound be assessed under experimental conditions?

  • Methodological Answer : Stability studies should include temperature-controlled storage (avoiding >25°C) and protection from light . Spectrophotometric analysis (UV-Vis) can monitor degradation, while thermogravimetric analysis (TGA) assesses thermal stability. For reactive oxygen species (ROS)-prone environments, antioxidant additives (e.g., BHT) may mitigate oxidation .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies on analogous tetraenoic acids highlight anti-inflammatory, anti-cancer, and anti-algal properties. For example, octadeca-8,10,12-triynoic acid inhibits tumor cell invasion via modulation of fatty acid metabolism , while hexadeca-4,7,10,13-tetraenoic acid (HDTA) exhibits anti-dinoflagellate activity . Activity-specific assays (e.g., cell viability or enzyme inhibition) should be tailored to research goals.

Advanced Research Questions

Q. What experimental models are suitable for studying the anti-cancer mechanisms of this compound?

  • Methodological Answer : Use in vitro models (e.g., Matrigel invasion assays with human cancer cell lines) to assess metastatic potential . For in vivo studies, xenograft models in rodents can evaluate tumor suppression. Mechanistic insights require omics approaches (e.g., lipidomics to track metabolite changes or RNA-seq to identify pathway alterations) . Note: Compound instability in vivo (e.g., rapid dehydrogenation observed in lipoxins) necessitates encapsulation or derivatization .

Q. How can researchers address contradictions in reported bioactivities across studies?

  • Methodological Answer : Discrepancies may arise from concentration-dependent effects or model specificity. For example, anti-algal activity at high doses (EC50 values) vs. anti-cancer effects at lower doses . Conduct dose-response curves across multiple assays and validate findings with orthogonal methods (e.g., CRISPR knockouts of putative targets). Meta-analyses of existing datasets (e.g., PubChem BioAssay) can contextualize results .

Q. What strategies are effective for analyzing receptor interactions of this compound?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-AA for COX/LOX enzymes) can identify direct interactions . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Computational docking (e.g., AutoDock Vina) predicts binding sites using crystal structures of homologous receptors (e.g., COX-2 or PPAR-γ) .

Methodological Challenges and Solutions

Q. How can researchers overcome limitations in quantifying low-abundance metabolites in biological samples?

  • Methodological Answer : Use high-sensitivity MS platforms (e.g., LC-MS/MS with MRM mode) and isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for precise quantification . Solid-phase extraction (SPE) pre-concentration enhances detection limits. For tissue-specific distribution, matrix-assisted laser desorption/ionization (MALDI) imaging provides spatial resolution .

Q. What experimental designs mitigate confounding effects from isomerization or degradation?

  • Methodological Answer : Include negative controls (e.g., heat-inactivated enzyme preparations) and stability checkpoints during assays. Chiral chromatography (e.g., using cyclodextrin columns) separates stereoisomers . For longitudinal studies, aliquot samples and store at -80°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadeca-6,8,10,12-tetraenoic acid
Reactant of Route 2
Octadeca-6,8,10,12-tetraenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.